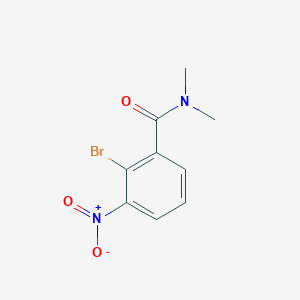

2-bromo-N,N-dimethyl-3-nitrobenzamide

Description

2-Bromo-N,N-dimethyl-3-nitrobenzamide is a benzamide derivative featuring a bromine atom at the ortho position (C2), a nitro group at the meta position (C3), and a dimethyl-substituted amide group. Its molecular formula is C₉H₉BrN₂O₃, with a molecular weight of 273.09 g/mol. The compound’s structure combines electron-withdrawing groups (bromo, nitro) and a sterically accessible amide moiety, making it a versatile intermediate in organic synthesis, particularly in metal-catalyzed reactions and ligand design .

Acid activation: Reacting 2-bromo-3-nitrobenzoic acid with thionyl chloride (SOCl₂) or DMF to form the acyl chloride intermediate .

Amide coupling: Treating the intermediate with dimethylamine to yield the target compound, as seen in similar benzamide syntheses .

Properties

IUPAC Name |

2-bromo-N,N-dimethyl-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O3/c1-11(2)9(13)6-4-3-5-7(8(6)10)12(14)15/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDXSVVLOIZWZDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C(=CC=C1)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N,N-dimethyl-3-nitrobenzamide typically involves the bromination of N,N-dimethyl-3-nitrobenzamide. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Reduction Reactions: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are commonly used.

Major Products Formed

Substitution Reactions: Products include derivatives where the bromine atom is replaced by other functional groups.

Reduction Reactions: The major product is 2-amino-N,N-dimethyl-3-nitrobenzamide.

Scientific Research Applications

2-Bromo-N,N-dimethyl-3-nitrobenzamide is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity to target molecules. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Properties :

- The bromine atom enhances electrophilicity at C2, enabling nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

- The nitro group at C3 stabilizes the aromatic ring via resonance and may participate in redox chemistry (e.g., reduction to an amine).

- The N,N-dimethylamide group provides steric hindrance and electron-withdrawing effects, influencing solubility and reactivity .

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Halogen Substituents: The bromo group in the target compound increases molecular weight and polarizability compared to the fluoro analog (212.18 g/mol vs. 273.09 g/mol) . In 4-bromo-N-(2-nitrophenyl)benzamide , the bromine at C4 reduces ortho-directing effects compared to the target compound’s C2 bromine, altering regioselectivity in further substitutions.

Nitro Group Positioning :

Amide Group Variations :

- N,N-Dimethylamide (target compound) improves solubility in polar aprotic solvents compared to N-phenylamide derivatives (e.g., 335.14 g/mol compound in ), which exhibit higher lipophilicity.

- The dimethyl group’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution rates compared to unsubstituted amides .

Spectroscopic Comparisons

NMR Shifts :

- The target compound’s ¹H NMR would show downfield shifts for protons near the electron-withdrawing nitro and bromo groups, similar to N,N-dimethyl-3-nitrobenzamide (δ 8.23–8.32 for aromatic protons) .

- Bromine’s deshielding effect would further shift C2-associated signals compared to the fluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.